2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile
Overview
Description
2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C13H9FN4S and its molecular weight is 272.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Substituted Pyridines and Thiopyrans : The synthesized compound is used for the synthesis of substituted 2-alkylthiopyridines and thieno[2,3-b]pyridines, as well as in the recyclization to yield various pyridine and thiopyran derivatives (Dyachenko, Krivokolysko, & Litvinov, 1996).
Fluorescence Properties : Some derivatives like 2,4-diamino-6-arylpyridine-3,5-dicarbonitriles are studied for their optical properties, exhibiting fluorescence in the violet region of the spectrum (Bardasov et al., 2020).
Drug Candidate Potential : These compounds have shown potential as drug candidates due to their ability to interact with protein targets and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters (Dotsenko et al., 2021).
Synthesis of Nicotinamide Derivatives : The compound is used in a three-component synthesis process to produce various nicotinamide derivatives, indicating its versatility in synthetic organic chemistry (Dyachenko et al., 2015).
Catalytic Synthesis Applications : It's used in the synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitrile derivatives using catalysts like magnetic NH2.MIL-101(Fe)/ED, showcasing its relevance in nanotechnology and green chemistry (Moghaddam et al., 2022).
Formation of Tetrahydroquinoline Derivatives : These compounds are used in the synthesis of various tetrahydroquinoline derivatives, further illustrating their utility in diverse chemical reactions (Dyachenko & Dyachenko, 2008).
Synthesis of Fluorinated Compounds : The compound is involved in the synthesis of novel fluorinated compounds like 1,2,4,3-triazaphospholo[1,5-a]pyridines and pyrido[1,2-b][1,2,4,5]triazaphosphinines, indicating its role in developing new fluorinated materials (Assiri et al., 2018).
Enzyme Inhibition Studies : There is research indicating its use in enzyme inhibition, particularly as a reversible covalent inhibitor of eEF2K, which is significant in medicinal chemistry (Devkota et al., 2014).
Properties
IUPAC Name |
2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-10-4-2-1-3-7(10)11-8(5-15)12(17)19-13(18)9(11)6-16/h1-4,11H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJZMMYXPAJDKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353918 | |
Record name | 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208254-22-2 | |
Record name | 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile interact with its target, eEF-2K, and what are the downstream effects of this interaction?
A: this compound acts as a reversible covalent inhibitor of eEF-2K, a potential target for cancer treatment. [] The compound exhibits a two-step inhibition mechanism. First, it rapidly binds to the enzyme. Subsequently, a slower, reversible inactivation step occurs where a nitrile group of the compound forms a thioimidate adduct with the cysteine residue (Cys146) within the enzyme's active site. [] This interaction specifically inhibits eEF-2K activity, potentially interfering with its role in protein synthesis and downstream cellular processes.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs in relation to their inhibitory activity against eEF-2K?
A: The research primarily focuses on this compound and identifies the carbonitrile group as crucial for the covalent interaction with Cys146 in the active site of eEF-2K. [] Further research exploring modifications to other parts of the molecule would be needed to establish a comprehensive SAR profile. This would involve synthesizing analogs with variations in the diamino, fluorophenyl, or thiopyran ring and evaluating their inhibitory potency and selectivity towards eEF-2K. Such studies would provide valuable insights into the key structural elements that contribute to the compound's activity and could guide the development of more potent and selective eEF-2K inhibitors.
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